molecular formula C14H13BrN4O3 B3501062 1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]indoline

1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]indoline

Cat. No.: B3501062
M. Wt: 365.18 g/mol
InChI Key: JPHDYFSQULZFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole is a heterocyclic compound that consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . Indoline is a heterocyclic organic compound that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . Indoline can be synthesized through various methods, including the Fischer indole synthesis .


Molecular Structure Analysis

The molecular structure of 1H-pyrazole includes a five-membered ring with two nitrogen atoms . The structure of indoline consists of a benzene ring fused to a five-membered nitrogen-containing ring .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions, including N-arylation, and reactions with diazocarbonyl compounds . Indolines can participate in electrophilic substitution reactions .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some pyrazole and indoline derivatives can be harmful if inhaled, in contact with skin, or if swallowed .

Future Directions

The future directions in the study of a compound depend on its potential applications. Pyrazole and indoline derivatives have been studied for their potential use in various fields, including medicinal chemistry .

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O3/c1-9-13(15)14(19(21)22)16-18(9)8-12(20)17-7-6-10-4-2-3-5-11(10)17/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHDYFSQULZFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]indoline
Reactant of Route 2
Reactant of Route 2
1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]indoline
Reactant of Route 3
Reactant of Route 3
1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]indoline
Reactant of Route 4
Reactant of Route 4
1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]indoline
Reactant of Route 5
Reactant of Route 5
1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]indoline
Reactant of Route 6
Reactant of Route 6
1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]indoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.